molecular formula C15H10FNO3 B3039898 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one CAS No. 1393480-87-9

1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one

Cat. No. B3039898
CAS RN: 1393480-87-9
M. Wt: 271.24 g/mol
InChI Key: ZBBRTLSRNUZSTP-JXMROGBWSA-N
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Description

1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one, also known as FNPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a yellow crystalline powder with a molecular weight of 309.27 g/mol and a melting point of 121-123°C.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • The compound has been synthesized and characterized through various spectroscopic techniques, revealing insights into its molecular structure. Notably, studies like FT-IR, NMR, and X-ray diffraction have been employed for this purpose. These analyses are crucial for understanding the compound's chemical properties and potential applications (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

Photophysical Properties

  • The absorption and fluorescence characteristics of chalcone derivatives, including compounds structurally similar to 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one, have been investigated in various solvents. This study highlights the solvatochromic effects on these compounds, which is significant in understanding their behavior in different environments (Kumari, Varghese, George, & Sudhakar, 2017).

Crystal Growth and Characterization

  • Research on the crystal growth and characterization of similar compounds has been conducted. This involves synthesizing single crystals and analyzing them using techniques like FT-IR, Raman spectroscopy, and X-ray diffraction. These studies are essential for applications in materials science, particularly in the development of new materials with unique optical or electronic properties (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).

Nonlinear Optical Properties

  • The third-order nonlinear optical properties of related chalcone derivatives have been extensively studied. This includes assessments of nonlinear absorption, refraction, and susceptibility, which are critical parameters for materials used in optical technologies like laser modulation and optical limiting (Patil, Gummagol, Ekbote, Wong, Quah, Shkir, Maidur, & Rao, 2020).

Biological Activities

  • Some studies have explored the biological activities of chalcones similar to 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one. These compounds have been evaluated for their cytotoxic, antibacterial, and antifungal activities, indicating potential uses in pharmaceutical research (Qiu, Li, & Shi, 2012).

Corrosion Inhibition

  • Chalcone derivatives have been studied as corrosion inhibitors for metals in acidic solutions. This research is vital for industrial applications, particularly in protecting metal infrastructure and components from corrosion (Fouda, Shalabi, & Mohamed, 2014).

Electrochemical Studies

  • The electrochemical properties of biphenyl-based compounds, including those structurally similar to the compound , have been investigated. These studies are relevant for understanding the compounds' interactions with metal surfaces and their potential as corrosion inhibitors or in other electrochemical applications (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).

properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17(19)20/h1-10H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBRTLSRNUZSTP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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